isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Overview
Description
Isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21ClN2O5S and its molecular weight is 436.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.0859706 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allosteric Enhancers for Adenosine Receptors
Compounds related to the structure of "isopropyl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate" have been studied for their potential as allosteric enhancers of adenosine A1 receptors. For instance, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes and 2-amino-5,6,7,8-tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides were prepared and evaluated as A(1)AR allosteric enhancers, highlighting the structural-activity relationships within these classes of compounds (Nikolakopoulos et al., 2006).
Synthesis and Application as Disperse Dyes
The chemical structure shares similarities with benzothiophene derivatives, which have been synthesized and evaluated for their applications as disperse dyes. For instance, derivatives of 2-aminothiophene were diazotized and coupled with various components to produce azo dyes, demonstrating good coloration and fastness properties on polyester, suggesting potential applications in textile industries (Sabnis & Rangnekar, 1989).
Advanced Organic Synthesis
Research has focused on developing convenient synthesis methods for aminobenzo[b]thiophenes, which are structurally related to the chemical . These methods enable the efficient production of valuable intermediates for further chemical transformations, suggesting the compound's potential in facilitating advanced organic synthesis processes (Androsov et al., 2010).
Fluorogenic Substrates in Enzymatic Assays
Structurally similar compounds have been synthesized and applied as substrates in the assay of various enzymes, such as angiotensin-I-converting enzyme. These compounds belong to a new class of substrates that utilize intramolecular quenching of fluorescence, which is relieved upon enzymatic cleavage, indicating the compound's potential in biomedical research and diagnostic applications (Carmel & Yaron, 1978).
Novel Synthetic Routes and Chemical Reactivity
The synthesis and chemical reactivity of related benzothiophene derivatives have been explored, leading to the discovery of novel synthetic routes and understanding the mechanisms of aromatic nucleophilic substitution reactions. This research contributes to the broader knowledge of chemical reactivity and provides new pathways for synthesizing complex organic molecules (Guerrera et al., 1995).
Properties
IUPAC Name |
propan-2-yl 2-[(4-chloro-2-nitrobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-11(2)28-20(25)17-14-6-4-3-5-7-16(14)29-19(17)22-18(24)13-9-8-12(21)10-15(13)23(26)27/h8-11H,3-7H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOKNIKCYILSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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